Product packaging for rac Fesoterodine-d14 Fumarate(Cat. No.:CAS No. 1185237-08-4)

rac Fesoterodine-d14 Fumarate

Cat. No.: B564752
CAS No.: 1185237-08-4
M. Wt: 541.743
InChI Key: MWHXMIASLKXGBU-VCQPCXMRSA-N
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Description

Evolution and Significance of Deuteration in Drug Discovery Research

The application of deuteration in medicinal chemistry has expanded significantly over the past few decades. wikipedia.orgacs.org Initially viewed with some skepticism, the potential of deuterium (B1214612) substitution to improve drug properties is now widely recognized. tandfonline.com The primary driver for this is the kinetic isotope effect, which can lead to a more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. deutramed.com This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of a vast majority of drugs. deutramed.complos.org

The benefits of this metabolic stabilization are manifold. It can lead to a longer drug half-life, allowing for less frequent dosing and potentially improving patient compliance. deutramed.com Furthermore, by altering metabolic pathways, deuteration can reduce the formation of toxic metabolites, thereby improving the safety profile of a drug. unibestpharm.com In some cases, deuteration has also been shown to stabilize chiral centers, preventing the interconversion of enantiomers that may have different pharmacological or toxicological profiles. deutramed.com

The growing interest in deuterated pharmaceuticals is evidenced by the increasing number of patent applications and clinical trials for such compounds. tandfonline.complos.org Companies like Concert Pharmaceuticals and the former Auspex Pharmaceuticals have been pioneers in developing deuterated drugs, focusing on both improving existing medications and discovering novel deuterated entities. wikipedia.orgdeutramed.comtandfonline.com

Theoretical Underpinnings of Deuterium Isotope Effects in Chemical and Biological Systems

The foundational principle behind the utility of deuteration in drug design is the kinetic isotope effect (KIE). Deuterium, having a neutron in addition to a proton, is twice as heavy as protium (B1232500) (the common isotope of hydrogen). wikipedia.org This difference in mass leads to a stronger C-D bond compared to a C-H bond. deutramed.com The greater bond energy of the C-D bond means that more energy is required to break it, resulting in a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. deutramed.complos.org

This effect is particularly relevant for metabolic reactions catalyzed by CYP enzymes, which often involve the abstraction of a hydrogen atom. plos.org By strategically placing deuterium at a metabolically vulnerable site (a "soft spot") on a drug molecule, medicinal chemists can slow down its breakdown. nih.gov The magnitude of the KIE can vary depending on the specific reaction and the position of deuteration, but it can be significant enough to meaningfully alter a drug's pharmacokinetic profile. plos.orgcore.ac.uk

Contextualization of rac Fesoterodine-d14 Fumarate as a Model Deuterated Research Compound

This compound serves as a crucial tool in the study of drug metabolism and pharmacokinetics. veeprho.com It is the deuterated analog of Fesoterodine (B1237170), an antimuscarinic agent used to treat overactive bladder. wikipedia.orgdrugbank.com Fesoterodine itself is a prodrug that is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), by non-specific esterases in the body. smw.cheuropa.eunih.gov This active metabolite is then further metabolized by CYP2D6 and CYP3A4 enzymes. europa.eu

In research settings, this compound is primarily used as an internal standard for analytical and pharmacokinetic studies of Fesoterodine and its metabolites. veeprho.comijper.org The heavy isotope labeling allows for precise and accurate quantification of the non-deuterated drug and its metabolites in biological samples, such as plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comsmw.chijper.org The stability of the deuterium label ensures that the internal standard behaves almost identically to the analyte during extraction and analysis, but is distinguishable by its mass, leading to highly reliable data. veeprho.com

The use of this compound in bioanalytical methods highlights the importance of isotopically labeled compounds in modern drug development. ijper.org These compounds are indispensable for generating the high-quality pharmacokinetic data required for regulatory submissions and for gaining a deeper understanding of a drug's behavior in the body.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C30H27D14NO7
Molecular Weight 541.74 g/mol nih.govvivanls.com
CAS Number 1185237-08-4 nih.govvivanls.com
IUPAC Name [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid nih.gov
Synonyms rac Fesoterodine-d14 (fumarate), [2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate; (E)-but-2-enedioic acid veeprho.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41NO7 B564752 rac Fesoterodine-d14 Fumarate CAS No. 1185237-08-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-VCQPCXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675894
Record name (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185237-08-4
Record name (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Labeling Strategies for Rac Fesoterodine D14 Fumarate

General Approaches for Site-Selective Deuteration of Complex Organic Molecules

The selective incorporation of deuterium (B1214612) into complex organic structures is a sophisticated endeavor that can be achieved through several strategic approaches. researchgate.netrsc.orgnih.govgoogle.com These methods are broadly categorized into catalytic exchange reactions and the integration of pre-labeled building blocks.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange represents a powerful and direct method for introducing deuterium into organic molecules. researchgate.netgoogle.commedchemexpress.com This approach often utilizes transition metal catalysts, such as iridium, rhodium, ruthenium, and palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D2) or heavy water (D2O). acs.orgresearchgate.netsnnu.edu.cn The choice of catalyst and reaction conditions can allow for regioselective deuteration, targeting specific C-H bonds within a molecule. snnu.edu.cnthieme-connect.com For instance, iridium-based catalysts are well-known for their ability to direct ortho-C-H deuteration in the presence of a directing group. snnu.edu.cn

The efficiency of H-D exchange can be influenced by several factors, including the acidity of the C-H bond, steric hindrance around the target site, and the choice of solvent and temperature. rsc.orgwikipedia.org While this method offers the advantage of late-stage deuteration, potentially simplifying synthetic routes, challenges such as achieving high levels of deuterium incorporation and controlling regioselectivity remain. thieme-connect.comacs.org

Deuterated Building Block Incorporation

An alternative and often more controlled strategy for synthesizing deuterated molecules involves the use of pre-labeled building blocks. researchgate.netnih.govgoogle.com This method relies on the chemical synthesis of smaller, deuterated fragments that are then incorporated into the final target molecule through conventional synthetic reactions. This "bottom-up" approach provides precise control over the location and number of deuterium atoms in the final product. rsc.orgpharmalego.compharmaceutical-technology.com

The synthesis of these deuterated building blocks can be achieved through various means, including the use of deuterated reagents like deuterated sodium borohydride (B1222165) or by employing H-D exchange on precursor molecules. rsc.org The availability of a wide array of deuterated starting materials and intermediates is crucial for the successful application of this strategy. enamine.netenamine.net

Synthetic Pathways for Fesoterodine (B1237170) Precursors

The synthesis of fesoterodine itself involves the coupling of key precursor molecules. A common route involves the reaction of (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol, also known as (R)-feso deacyl, with isobutyryl chloride. google.comresearchgate.net The synthesis of (R)-feso deacyl can be achieved through multi-step sequences, often starting from simpler aromatic compounds. google.com These synthetic pathways offer multiple opportunities to introduce deuterium by utilizing deuterated versions of the starting materials or reagents at various stages. For example, a deuterated phenyl-containing fragment or a deuterated diisopropylamine (B44863) moiety could be employed in the synthesis.

Specific Considerations for Deuteration of the Fesoterodine Moiety

The synthesis of rac Fesoterodine-d14 Fumarate presents specific challenges related to achieving a high degree of deuterium incorporation at the desired positions and maintaining stereochemical integrity. veeprho.comgoogle.comgoogle.com

Challenges in Achieving High Deuterium Incorporation (d14) at Specific Positions

Introducing fourteen deuterium atoms into the fesoterodine molecule is a significant synthetic challenge. veeprho.com The "d14" designation in this compound indicates that both isopropyl groups on the amine are fully deuterated (2 x 7 = 14 deuterium atoms). This high level of incorporation is most practicably achieved by using a deuterated building block, specifically diisopropylamine-d14.

Direct H-D exchange on the final fesoterodine molecule to achieve this specific labeling pattern would be extremely difficult, if not impossible, due to the non-activated nature of the C-H bonds on the isopropyl groups. Therefore, the building block approach is the most viable strategy. The synthesis of diisopropylamine-d14 would likely involve the reaction of a deuterated isopropyl halide or a related electrophile with a nitrogen source.

Isotopic Labeling Strategy Description Applicability to Fesoterodine-d14
Catalytic H-D ExchangeDirect exchange of hydrogen for deuterium on the final molecule or a late-stage intermediate. researchgate.netgoogle.commedchemexpress.comUnlikely to achieve the specific d14 labeling on the isopropyl groups due to the non-activated nature of the C-H bonds.
Deuterated Building BlockIncorporation of a pre-synthesized deuterated fragment into the molecule. researchgate.netnih.govgoogle.comThe most feasible approach, utilizing diisopropylamine-d14 to introduce the fourteen deuterium atoms onto the amine nitrogen.

Stereochemical Control in Deuteration Reactions of Racemic Compounds

Fesoterodine possesses a chiral center at the benzylic position of the propyl chain. uscourts.govdrugbank.com When preparing a racemic mixture (rac), the stereochemistry at this center is a 1:1 mixture of (R) and (S) enantiomers. The introduction of deuterium should not alter this racemic nature.

If a deuterated building block approach is used, the stereocenter is typically established before the incorporation of the deuterated moiety. For instance, the chiral alcohol precursor to fesoterodine can be synthesized, and its stereochemistry confirmed before the coupling reaction with the deuterated diisopropylamine. This ensures that the deuteration process does not interfere with the stereochemical integrity of the chiral center.

Analytical Validation of Deuteration Purity and Positional Isomerism

High-Resolution Mass Spectrometry for Isotopic Profile Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for characterizing deuterated compounds. It provides an accurate mass measurement, which allows for the confirmation of the elemental composition and the determination of the isotopic distribution profile. For this compound, HRMS is used to verify the incorporation of all fourteen deuterium atoms and to quantify the percentage of isotopic enrichment.

The analysis involves measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. The expected monoisotopic mass of the unlabeled Fesoterodine free base (C₂₆H₃₇NO₃) is 411.2773 u. drugbank.com The substitution of 14 hydrogen atoms with 14 deuterium atoms results in a theoretical mass increase, leading to an expected monoisotopic mass for the Fesoterodine-d14 free base of approximately 425.3652 u. HRMS can resolve the signals of the unlabeled compound (M) from the desired labeled compound (M+14) and other partially deuterated variants (M+1 to M+13). The relative intensities of these peaks are used to calculate the deuteration purity.

Tandem mass spectrometry (MS/MS) is also employed to confirm that the deuterium labels are located on the stable isopropyl groups. researchgate.netnih.gov The molecule is fragmented, and the masses of the resulting fragments are analyzed. For Fesoterodine-d14, fragmentation is expected to yield fragments containing the deuterated diisopropylamino moiety, confirming the position of the labels. In pharmacokinetic studies, deuterated metabolites, such as 5-hydroxymethyl tolterodine-d14 (5-HMT-d14), are used as internal standards, and their specific mass transitions are monitored. researchgate.net For example, the transition for 5-HMT-d14 has been observed at m/z 356.2 → 223.1. researchgate.net

Table 1: Representative HRMS Data for Isotopic Profile of rac Fesoterodine-d14

SpeciesTheoretical Monoisotopic Mass (m/z) [M+H]⁺Observed AbundanceIsotopic Contribution
Unlabeled (M)412.2850< 0.1%Isotopic Impurity
M+13424.3661< 0.5%Incomplete Labeling
M+14 425.3724 > 99% Target Compound

This table is interactive and represents typical expected data for a high-purity batch. The mass corresponds to the Fesoterodine-d14 free base cation.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Deuterium Localization

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the exact position of the deuterium atoms within the molecule. europa.eu Advanced NMR methods provide unambiguous evidence of the isotopic labeling pattern, ensuring there is no unintended isotopic scrambling.

For this compound, the deuterium atoms are incorporated into the two isopropyl groups attached to the nitrogen atom. Several NMR techniques are used to confirm this specific localization:

¹H (Proton) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two isopropyl groups (both the methine CH and the methyl CH₃ protons) would be absent or significantly diminished to baseline levels. The disappearance of these specific signals, when compared to the spectrum of unlabeled Fesoterodine, is strong evidence of successful deuteration at the intended sites.

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals in the chemical shift region characteristic of alkyl groups, confirming the presence of deuterium on the isopropyl moieties. The simplicity of the spectrum can also attest to the positional purity of the label. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides further confirmation. Carbons directly bonded to deuterium atoms exhibit two key changes: a characteristic multiplet splitting (a triplet for a CD group and a septet for a CD(CD₃)₂ group) due to the spin-1 nucleus of deuterium, and an upfield shift in their resonance frequency, known as the isotope effect. These changes would be observed for the carbons of the isopropyl groups.

Table 2: Expected NMR Spectral Changes for this compound

NucleusUnlabeled Fesoterodine (Expected Signals for Isopropyl Groups)rac Fesoterodine-d14 (Expected Observation)Rationale
¹H Multiplet (methine) and Doublet (methyl) signals present.Absence of methine and methyl signals for isopropyl groups.Replacement of ¹H with ²H.
²H No signal.Signal(s) present in the aliphatic region.Direct detection of incorporated deuterium. nih.gov
¹³C Singlet signals for isopropyl carbons.Upfield shifted, complex multiplets for isopropyl carbons.C-D coupling and isotope effect.

This table is interactive and summarizes the key diagnostic changes expected in the NMR spectra upon deuteration.

Investigation of Deuterium Isotope Effects on Biochemical Transformations of Fesoterodine

Theoretical and Computational Modeling of Kinetic Isotope Effects (KIE) in Fesoterodine (B1237170) Metabolism

Computational chemistry provides powerful tools to predict and rationalize the impact of isotopic substitution on drug metabolism before or in parallel with experimental studies. researchgate.net These models can offer profound insights into reaction mechanisms at an atomic level.

Quantum chemical calculations are instrumental in understanding the primary kinetic isotope effect. numberanalytics.com The core of the KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond has a lower ZPE, meaning more energy is required to reach the transition state for bond cleavage. numberanalytics.com

Quantum mechanical methods can model the electronic structure of the substrate and the transition state of the metabolic reaction, such as the N-dealkylation of fesoterodine's active metabolite by cytochrome P450 enzymes. nih.gov By calculating the activation energies (Ea) for the cleavage of a C-H bond versus a C-D bond, the theoretical magnitude of the KIE (kH/kD) can be predicted. These calculations confirm that a higher activation energy is necessary for C-D bond scission, leading to a slower reaction rate.

ParameterNon-Deuterated Fesoterodine Metabolite (C-H Bond)Deuterated Fesoterodine Metabolite (C-D Bond)Implication
Zero-Point Energy (ZPE)HigherLowerC-D bond is stronger and more stable.
Activation Energy (Ea) for CleavageLower (Hypothetical)Higher (Hypothetical)More energy is required to break the C-D bond.
Predicted Reaction Rate (k)Faster (kH)Slower (kD)Metabolism at the deuterated site is retarded.
Theoretical KIE (kH/kD)Greater than 1Quantifies the expected reduction in metabolic rate.

Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a substrate, like the active metabolite of fesoterodine, and a metabolizing enzyme, such as CYP3A4. mdpi.comnih.gov These simulations model the movements of every atom in the system over time, offering insights that static models cannot. biorxiv.org

Simulation ObjectiveParameter InvestigatedPotential Finding for Fesoterodine-d14
Binding Pose AnalysisDistance and angle between the target C-D bond and the catalytic center.Subtle changes in the preferred binding orientation could either enhance or slightly diminish the primary KIE.
Active Site ConformationFlexibility of key amino acid residues in the enzyme active site.The enzyme's structure might adapt differently to the deuterated substrate, affecting catalytic efficiency.
Substrate Residence TimeThe duration the substrate spends in a catalytically competent pose.A longer residence time might be observed due to altered intermolecular interactions.
Calculation of Binding Free EnergyThermodynamic stability of the enzyme-substrate complex.To determine if deuteration significantly alters the binding affinity of the substrate for the enzyme.

Quantum Chemical Calculations for Carbon-Deuterium Bond Cleavage

Enzymatic Biotransformation Studies with rac Fesoterodine-d14 Fumarate

The active metabolite of fesoterodine, 5-HMT, is metabolized further in the liver. drugs.com Two major cytochrome P450 isoenzymes, CYP2D6 and CYP3A4, are responsible for this subsequent biotransformation into inactive metabolites. nih.govfda.goveuropa.eupfizermedicalinformation.com The use of this compound allows for a direct investigation of how deuteration at the N-isopropyl groups affects these metabolic pathways.

The metabolism of 5-HMT by CYP3A4 and CYP2D6 leads to several products, including the N-desisopropyl metabolite. europa.eueuropa.eu The formation of this metabolite requires the enzymatic cleavage of a C-H bond on one of the isopropyl groups attached to the nitrogen atom. In this compound, these hydrogens are replaced with deuterium (B1214612). veeprho.com

Due to the kinetic isotope effect, the rate of N-deisopropylation mediated by both CYP3A4 and CYP2D6 is expected to be substantially reduced. The C-D bond is stronger and requires more energy to be cleaved by the enzyme's oxidative mechanism. This directly slows down the formation of the N-desisopropyl metabolite, thereby reducing the clearance of the active 5-HMT molecule through this specific pathway. The magnitude of this effect can vary between isoenzymes depending on the precise nature of the transition state in each enzyme.

Metabolic PathwayEnzymeEffect of Deuteration on RateUnderlying Reason
N-deisopropylationCYP3A4Significantly DecreasedPrimary kinetic isotope effect on C-D bond cleavage.
N-deisopropylationCYP2D6Significantly DecreasedPrimary kinetic isotope effect on C-D bond cleavage.
Formation of Carboxy MetaboliteCYP3A4 / CYP2D6Potentially Increased (Shunting)Metabolism is redirected to non-deuterated sites.

When a primary metabolic pathway is slowed down by deuteration, the drug's metabolism can be redirected through alternative, unaffected pathways. This phenomenon is known as "metabolic shunting". juniperpublishers.com Fesoterodine's active metabolite, 5-HMT, is metabolized to a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite. europa.eueuropa.eu

By significantly inhibiting the N-deisopropylation pathway for this compound, the metabolic load is shunted towards the formation of the carboxy metabolite, which occurs at a different part of the molecule. An analysis of the metabolite profile in in-vitro systems (e.g., human liver microsomes) incubated with this compound would be expected to show a marked decrease in the levels of the N-desisopropyl and carboxy-N-desisopropyl metabolites and a corresponding increase in the proportion of the carboxy metabolite.

MetaboliteExpected Profile with FesoterodineHypothesized Profile with Fesoterodine-d14Reason for Change
5-Hydroxymethyl tolterodine (B1663597) (5-HMT)Parent Active MetaboliteIncreased half-lifeSlower overall metabolic clearance.
N-desisopropyl metabolitePresentSignificantly ReducedKIE slows this pathway.
Carboxy metabolitePresentRelatively IncreasedMetabolic shunting to this alternative pathway.
Carboxy-N-desisopropyl metabolitePresentSignificantly ReducedFormation is dependent on the initial N-deisopropylation step.
Observed KIE Value (kH/kD) on Overall ClearanceInterpretationImplication for Fesoterodine Metabolism
~ 1No significant isotope effect.C-H bond cleavage at the deuterated site is not a rate-limiting step in the overall elimination.
> 1 (e.g., 2-5)Significant isotope effect.C-H bond cleavage at the deuterated site is partially or fully rate-limiting for the overall metabolic clearance.
>> 5Very large isotope effect.C-H bond cleavage is the primary rate-limiting step, and quantum tunneling may be involved. numberanalytics.com

Analysis of Metabolic Shunting and Metabolite Profiles

Comparative Metabolic Stability Assessments (this compound vs. Non-Deuterated Fesoterodine)

The study of metabolic stability is a critical component in drug discovery, offering insights into a compound's pharmacokinetic profile. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, can significantly alter a drug's metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comwikipedia.org This effect arises from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond that is more difficult to break by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. drugbank.com Consequently, deuteration at a site of metabolic attack can slow the rate of metabolism, potentially leading to reduced systemic clearance and an extended biological half-life. juniperpublishers.comdrugbank.com

Fesoterodine itself is a prodrug, meaning it is inactive until converted into its active form in the body. wikipedia.org This initial transformation is not mediated by the cytochrome P450 (CYP) enzyme system but by ubiquitous, non-specific esterases that rapidly hydrolyze fesoterodine into its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govfda.gov This conversion is swift and extensive. fda.goveuropa.eu

The subsequent metabolism of the active 5-HMT molecule occurs primarily in the liver via two main pathways involving CYP enzymes:

Oxidation via CYP2D6 to form a major, inactive carboxy metabolite. europa.eusmw.ch

N-dealkylation via CYP3A4 to form a minor, inactive N-desisopropyl metabolite. europa.eusmw.ch

In this compound, fourteen hydrogen atoms on the two isopropyl groups attached to the nitrogen atom are replaced with deuterium. These specific locations are subject to the minor metabolic pathway of N-dealkylation (N-desisopropylation) mediated by CYP3A4. Therefore, a deuterium isotope effect would be most anticipated in the rate of formation of the N-desisopropyl metabolite. The major metabolic pathway, oxidation of the hydroxymethyl group by CYP2D6, would remain unaffected as this site is not deuterated.

Detailed Research Findings

While direct, published comparative studies detailing the metabolic stability of this compound versus its non-deuterated counterpart are not available, the well-established principles of metabolic pathways and deuterium isotope effects allow for a scientifically grounded assessment.

An in vitro metabolic stability assay, typically conducted using human liver microsomes (HLM), would be the standard method to investigate these differences. uj.edu.plbioivt.com In such an experiment, the disappearance of the parent compound and the formation of key metabolites are tracked over time.

For a comparative assessment between Fesoterodine and this compound, the initial esterase-mediated conversion to their respective 5-HMT analogs would be expected to show no significant difference, as the ester group is distant from the sites of deuteration. The primary comparison would focus on the subsequent CYP-mediated metabolism of the active metabolites.

Hypothetical Comparative Data in Human Liver Microsomes

The following tables represent hypothetical but scientifically plausible data from such a comparative study. They illustrate the expected outcomes based on the kinetic isotope effect.

Table 1: Hypothetical Metabolic Stability of 5-HMT vs. 5-HMT-d14

This table shows the rate of disappearance of the active metabolites in a human liver microsome incubation. A slightly longer half-life and lower intrinsic clearance would be expected for the deuterated version due to the reduced rate of the minor N-dealkylation pathway.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
5-Hydroxymethyl tolterodine (from Fesoterodine)2527.7
5-Hydroxymethyl tolterodine-d14 (from Fesoterodine-d14)2824.8

This is a hypothetical data table created for illustrative purposes based on scientific principles.

Table 2: Hypothetical Metabolite Formation Rates

This table illustrates the anticipated impact of deuteration on the formation rates of the primary metabolites of 5-HMT. The most significant change is the expected decrease in the formation of the N-desisopropyl metabolite due to the deuterium isotope effect at the site of CYP3A4 action. The formation of the major carboxy metabolite, mediated by CYP2D6 at a non-deuterated site, would likely remain unchanged or show a negligible increase due to a slight "metabolic switching" effect, where the enzyme favors the non-deuterated pathway. osti.gov

Parent CompoundMetaboliteFormation Rate (pmol/min/mg protein)% Change
5-Hydroxymethyl tolterodineCarboxy metabolite15.2N/A
N-desisopropyl metabolite3.5N/A
5-Hydroxymethyl tolterodine-d14Carboxy metabolite15.5+2.0%
N-desisopropyl metabolite-d131.4-60%

This is a hypothetical data table created for illustrative purposes based on scientific principles.

Applications of Rac Fesoterodine D14 Fumarate As a Research Tool

Utility in Analytical Bioanalysis as an Internal Standard

The primary application of rac Fesoterodine-d14 Fumarate is as an internal standard in analytical bioanalysis. veeprho.com Its use is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely employed for the quantitative analysis of drugs and their metabolites in biological samples. researchgate.netresearchgate.net

Enhancing Quantification Accuracy and Precision in Mass Spectrometry

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative bioanalysis, significantly enhancing the accuracy and precision of measurements. wisdomlib.orgclearsynth.com In LC-MS/MS analysis, the analyte of interest (Fesoterodine) and the internal standard (this compound) are extracted from the biological matrix and analyzed together. The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of the analyte.

This ratiometric approach corrects for potential variations that can occur during sample preparation and analysis. For example, if there is any loss of sample during extraction or inconsistency in injection volume into the LC-MS/MS system, both the analyte and the internal standard will be affected to the same extent. texilajournal.com Because they are chemically identical, they co-elute from the liquid chromatography column, meaning they enter the mass spectrometer at the same time. texilajournal.com This co-elution is critical for the internal standard to effectively compensate for fluctuations in the mass spectrometer's response. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS assays, leading to more reliable and reproducible data. scispace.com

Mitigation of Matrix Effects and Ionization Variability

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds. nih.gov These compounds can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. clearsynth.comnih.gov The matrix effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

This compound plays a crucial role in mitigating these matrix effects. clearsynth.com Since the deuterated internal standard has the same physicochemical properties as the unlabeled analyte, it experiences the same matrix effects. clearsynth.com By calculating the ratio of the analyte to the internal standard, the variability introduced by matrix effects is effectively normalized. This ensures that the quantitative results are not skewed by the presence of interfering substances in the biological sample. Similarly, any fluctuations in the ionization efficiency within the mass spectrometer source, which can occur from run to run, are also compensated for by the use of a co-eluting stable isotope-labeled internal standard. texilajournal.com

Method Development and Validation for Complex Biological Matrices

The development and validation of analytical methods for quantifying drugs in complex biological matrices are subject to stringent regulatory guidelines. The use of a stable isotope-labeled internal standard like this compound is highly recommended and often a requirement for such methods. nih.gov During method development, the internal standard is used to optimize various parameters, including extraction recovery, chromatographic separation, and mass spectrometric detection.

In method validation, the use of this compound helps to demonstrate the method's accuracy, precision, linearity, and robustness. clearsynth.comnih.gov For instance, in a study developing an LC-MS/MS method for the quantification of busulfan (B1668071) in pediatric patients, a deuterated internal standard was essential for validating the method according to international guidelines, ensuring its suitability for therapeutic drug monitoring. nih.gov While this study was not on Fesoterodine (B1237170), the principles of using a deuterated internal standard are directly transferable. The presence of a reliable internal standard simplifies the validation process and provides confidence in the data generated from clinical and preclinical studies.

Tracing Metabolic Pathways and Drug Disposition in Preclinical In Vitro and In Vivo Models

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of a drug. acs.orgmetsol.com By introducing this compound into preclinical in vitro systems (such as liver microsomes or hepatocytes) or in vivo animal models, researchers can trace the biotransformation of Fesoterodine.

After administration, samples are collected and analyzed by mass spectrometry. The deuterium (B1214612) label allows for the specific detection of the parent drug and its metabolites. The mass difference between the labeled drug and its potential metabolites helps in their identification. This approach is instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. acs.org

For Fesoterodine, it is known to be rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). hres.canih.gov This active metabolite is then further metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. hres.cafda.govmdpi.com Using this compound in preclinical studies would allow for the precise tracking of the formation of 5-HMT and its subsequent metabolites, providing valuable insights into the drug's disposition. europa.eu This information is critical for understanding the drug's pharmacokinetic profile and for identifying potential drug-drug interactions.

Probing Mechanism of Action and Receptor Interactions via Isotopic Labeling

Isotopically labeled compounds are also valuable tools for investigating the mechanism of action of a drug and its interactions with its biological target. symeres.com

Investigation of Drug-Target Binding Kinetics and Affinities

Ligand binding assays are fundamental in pharmacology for characterizing the interaction between a drug and its receptor. contractlaboratory.commultispaninc.com While radiolabeled ligands have traditionally been used for this purpose, stable isotope-labeled compounds offer a non-radioactive alternative. oncodesign-services.comlabome.com

In the context of Fesoterodine, which acts as an antagonist at muscarinic receptors, this compound could be used in competitive binding assays. lgcstandards.comfda.gov In such an assay, the labeled compound would compete with an unlabeled ligand for binding to the muscarinic receptor. By measuring the displacement of a known ligand by this compound, researchers can determine its binding affinity (Ki) for the receptor.

Furthermore, isotopically labeled ligands can be used to study the kinetics of drug-receptor binding, including the association (kon) and dissociation (koff) rates. multispaninc.com This information provides a more dynamic picture of the drug-target interaction than affinity alone. While direct studies utilizing this compound for detailed binding kinetics are not widely published, the principles of using labeled ligands in such assays are well-established for G-protein coupled receptors like the muscarinic receptor. pnas.orgnih.govnih.gov The use of fluorescently labeled ligands, another non-radioactive approach, has also been employed to study GPCRs, highlighting the move towards safer and more versatile labeling techniques. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C30H41NO7 nih.gov
Molecular Weight 541.7 g/mol nih.gov
Parent Drug Fesoterodine veeprho.com
Primary Application Internal Standard in Bioanalysis veeprho.com
Key Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netresearchgate.net

Application of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein structure, dynamics, and interactions in solution. nih.govacs.org It provides insights into the conformational changes a protein undergoes upon binding to a ligand, such as an antagonist or agonist. nih.gov While no studies specifically feature this compound in this application, the methodology remains highly relevant for understanding how Fesoterodine's active metabolite interacts with its target, the muscarinic acetylcholine (B1216132) receptor, which is a G-protein coupled receptor (GPCR). ox.ac.ukmdpi.com

The fundamental principle of HDX-MS involves exposing a protein to a buffer solution made with heavy water (D₂O). ipbs.fr The backbone amide hydrogens on the protein will exchange with deuterium atoms from the solvent. nih.gov The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding within the protein's secondary structure. ipbs.fr

Protected Regions: Amide hydrogens in tightly folded core regions or at interaction interfaces (e.g., a ligand-binding pocket) are shielded from the solvent and exchange slowly.

Exposed Regions: Hydrogens in flexible, solvent-exposed loops exchange rapidly.

By comparing the rate of deuterium uptake in a protein in its unbound (apo) state versus its ligand-bound (holo) state, researchers can pinpoint regions of the protein that are affected by the binding event. nih.gov A decrease in deuterium uptake in the presence of a ligand suggests that this region has become more structured, less dynamic, or shielded from the solvent, which is indicative of a binding site or an allosteric conformational change. nih.gov

Detailed Research Findings from Analogous Systems

Although data for Fesoterodine is not available, studies on other ligands binding to GPCRs illustrate the type of findings generated by HDX-MS. For example, research on the β1-adrenergic receptor, another GPCR, used HDX-MS to map the distinct conformational "fingerprints" induced by the binding of different antagonists and agonists. nih.gov These studies revealed that antagonists generally stabilize the receptor, leading to widespread protection against deuterium exchange, particularly in the ligand-binding pocket and intracellular loop 1 (ICL1). nih.gov In contrast, agonists induced a different pattern of dynamics, often causing destabilization in other regions crucial for receptor activation. nih.gov

An HDX-MS experiment on a target receptor for Fesoterodine's active metabolite would aim to identify the specific peptide segments that show altered deuterium uptake upon binding. The results would allow researchers to map the binding interface and understand the structural changes that lead to the drug's antagonist effect.

The data below is a hypothetical representation of results from an HDX-MS experiment to illustrate how findings are typically presented.

Table 1: Hypothetical HDX-MS Data for a Muscarinic Receptor Bound to an Antagonist This table shows the differential deuterium uptake in various regions of a receptor after 10 minutes of exposure to D₂O, comparing the unbound receptor to the receptor bound to a hypothetical antagonist. A negative value indicates protection (less exchange) upon ligand binding.

Receptor Region Peptide Sequence Differential Deuterium Uptake (Da) Interpretation
Transmembrane Helix 3 105-121 -1.8 Protection; likely part of binding pocket
Transmembrane Helix 5 201-215 -2.1 Protection; likely part of binding pocket
Extracellular Loop 2 180-190 -1.5 Protection; conformational change near binding site
Intracellular Loop 1 70-80 -0.9 Protection; allosteric stabilization

Table 2: Compound Names Mentioned

Compound Name
This compound
Fesoterodine
Muscarinic Acetylcholine Receptor
Deuterium Oxide (Heavy Water)

Computational and in Silico Research on Deuterated Fesoterodine Fumarate

Predictive Models for Deuterium (B1214612) Substitution Effects on Drug Metabolism

Predictive modeling is instrumental in identifying the optimal positions for deuterium substitution to maximize the desired effects on drug metabolism. The primary goal is to slow down the metabolic breakdown of a drug, which is often mediated by CYP450 enzymes. irb.hrplos.org The effect of deuteration on the metabolism of a drug is not always predictable and needs to be evaluated on a case-by-case basis. researchgate.netbioscientia.de

In silico tools can predict the sites of metabolism (SoMs) on a molecule, highlighting the hydrogen atoms most susceptible to enzymatic cleavage. nih.gov By replacing these specific hydrogens with deuterium, the rate of metabolism at that site can be significantly reduced due to the kinetic isotope effect. irb.hrjuniperpublishers.com This can lead to several beneficial outcomes, including:

Prolonged drug exposure: A slower metabolism can increase the half-life of the drug, allowing for less frequent dosing. irb.hr

Reduced formation of toxic metabolites: By blocking a metabolic pathway that leads to a toxic byproduct, deuteration can improve the safety profile of a drug. juniperpublishers.com

Metabolic switching: If a drug has multiple metabolic pathways, deuterating the primary site of metabolism can redirect the process towards a secondary, potentially more favorable, pathway. bioscientia.de

Computational software, such as MetabolitePredict, can forecast the likely metabolic transformations a compound will undergo, providing structures of potential metabolites and ranking them based on the predicted site of metabolism. mdpi.com Molecular docking simulations can further refine these predictions by modeling the interaction between the drug molecule and the active site of metabolic enzymes like CYP3A4 and CYP2C19. plos.orgnih.gov These models help researchers understand how deuterium substitution might alter the binding and subsequent metabolism of the drug. plos.org

Table 1: Key Predictive Parameters in Deuteration Strategies

ParameterDescriptionSignificance in Fesoterodine (B1237170) Research
Kinetic Isotope Effect (KIE) The ratio of the reaction rate with hydrogen to the rate with deuterium (kH/kD). juniperpublishers.com A higher KIE indicates a greater impact of deuteration on slowing metabolism.Predicting the extent to which deuteration will slow the breakdown of 5-HMT by CYP2D6 and CYP3A4. nih.gov
Sites of Metabolism (SoMs) Specific atoms or functional groups on a molecule that are most susceptible to metabolic reactions. nih.govIdentifying the "soft spots" on the 5-HMT molecule for targeted deuterium substitution.
Metabolic Switching The alteration of metabolic pathways due to the blockage of a primary pathway by deuteration. bioscientia.dePotentially directing the metabolism of 5-HMT away from less desirable pathways.

Application of Machine Learning and Explainable AI in Deuterated Drug Research

The vast and complex datasets generated in drug discovery have spurred the application of machine learning (ML) and artificial intelligence (AI) to accelerate the development process. clearsynthdiscovery.comacs.org These technologies are particularly valuable in the field of deuterated drug research for their ability to analyze extensive biomedical data and predict molecular interactions. dovepress.com

Machine learning algorithms can be trained on large datasets of known drugs and their metabolic profiles to predict the effects of deuteration on new compounds. nih.gov Deep learning models, a subset of ML, have shown significant promise in predicting bioactivity, designing new molecules, and analyzing biological images. nih.govgithub.io For instance, ensemble models that integrate various ML approaches can achieve high accuracy in predicting drug-target interactions. acs.org

A significant challenge with many AI models is their "black-box" nature, making it difficult to understand the reasoning behind their predictions. dovepress.com This is where Explainable AI (XAI) becomes crucial. XAI techniques aim to make the outputs of AI models more transparent and interpretable for researchers. dovepress.comarxiv.org In the context of deuterated drug research, XAI can provide insights into:

Feature Importance: Identifying which molecular features are most influential in the model's prediction of metabolic stability.

Model Reasoning: Understanding why the model predicts a specific site as a metabolic "soft spot."

Building Trust: Providing a clear rationale for the model's recommendations, which is essential for making informed decisions in the drug development pipeline.

The integration of ML and XAI offers a powerful framework for designing deuterated analogs of drugs like fesoterodine with improved pharmacokinetic profiles. clearsynthdiscovery.comdovepress.com

Development of Pharmacokinetic Estimation Systems for Deuterated Analogs

The development of robust pharmacokinetic (PK) estimation systems is essential for evaluating the therapeutic potential of deuterated drug candidates. These systems aim to predict how the deuterated drug will be absorbed, distributed, metabolized, and excreted (ADME) in the body.

Therefore, a multi-pronged approach that combines computational modeling with in vitro and in vivo studies is necessary for accurate PK estimation. plos.orgclearsynthdiscovery.com

In vitro assays: Experiments using liver microsomes or specific CYP enzymes can provide initial data on the metabolic stability of the deuterated compound compared to its non-deuterated counterpart. researchgate.net

In vivo studies: Animal models are used to assess the full pharmacokinetic profile of the deuterated drug, including its absorption, distribution, metabolism, and excretion. researchgate.net

Data from these experimental systems are then used to refine and validate the computational PK models. This iterative process of prediction, experimental validation, and model refinement is crucial for developing accurate pharmacokinetic estimation systems for deuterated analogs like rac Fesoterodine-d14 Fumarate.

Future Directions and Emerging Research Opportunities in Deuterated Drug Science

Exploration of Unpredicted Deuteration Effects Beyond Metabolic Stability

The initial and most well-understood benefit of deuteration is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes, leading to increased drug half-life and exposure. juniperpublishers.comresearchgate.net However, research is increasingly revealing that the consequences of substituting hydrogen with deuterium (B1214612) can be far more complex and sometimes unexpected, extending well beyond simple metabolic stabilization. nih.govtandfonline.com

Key areas of emerging research include:

Altered Pharmacodynamics and Toxicity: The change in a drug's metabolic profile due to deuteration can lead to altered biological activity and toxicity. researchgate.netcdnsciencepub.com By decreasing the formation of a toxic metabolite, deuteration can improve a drug's safety profile. tandfonline.com Conversely, if metabolic switching leads to the formation of a new, more active or toxic metabolite, the therapeutic outcome could be negatively affected. nih.gov For example, deuteration can lower the genotoxicity of the anticancer drug tamoxifen. cdnsciencepub.com The deuterated version of enzalutamide, HC-1119, was developed to have an improved pharmacokinetic profile and potentially a higher safety margin compared to its non-deuterated counterpart. tandfonline.com

Stabilization of Chiral Centers: As mentioned in the DECS approach, deuteration can be used to stabilize chiral centers that are prone to in vivo interconversion. acs.org For some drugs, one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. By slowing the rate of racemization, deuteration can ensure that the drug maintains its desired stereochemical configuration, leading to a more favorable therapeutic profile. musechem.com

Impact on Physicochemical Properties: While the substitution of hydrogen with deuterium is considered a subtle structural modification, it can influence physicochemical properties beyond metabolism. bioscientia.de For example, deuteration has been shown to improve the photostability and chromostability of fluorescent dyes, which could have implications for photodynamic therapies or diagnostic agents. acs.org

These findings highlight that deuteration is not merely a tool to slow metabolism but a nuanced medicinal chemistry strategy that can fundamentally alter a drug's biological behavior. nih.gov Future research will focus on developing predictive models to better understand these complex effects and to harness them for the rational design of safer and more effective medicines.

Integration of Multi-Omics Data in Deuterated Compound Research for Systems-Level Understanding

To fully comprehend the system-wide effects of deuterated compounds, the field is moving towards the integration of multi-omics data. pharmalex.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of how a deuterated drug interacts with a biological system. pharmalex.comunimi.it

A Systems Biology Approach: By analyzing changes across multiple molecular layers, researchers can move beyond studying a single target or pathway and understand the broader network effects of a deuterated drug. nih.gov This is particularly important for understanding the downstream consequences of phenomena like metabolic switching. For example, metabolomics can directly measure the changes in metabolite levels resulting from deuteration, while proteomics can reveal alterations in the expression of metabolic enzymes or drug targets. researchgate.net

Toxicogenomics and Safety Prediction: Integrating genomics with toxicology studies (toxicogenomics) can help predict and explain the toxicity of deuterated compounds. By analyzing gene expression changes in response to a deuterated drug, researchers can identify potential safety liabilities early in the development process.

Personalized Medicine: Multi-omics data can help identify patient populations that would most benefit from a particular deuterated drug. pharmalex.com Genetic variations in metabolic enzymes (pharmacogenomics) can influence how a patient metabolizes a drug, and deuteration could be used to optimize a drug's profile for individuals with specific genetic makeups.

The integration of multi-omics data represents a paradigm shift in deuterated drug research, moving from a reductionist to a systems-level perspective. While the analytical and computational challenges of integrating large, heterogeneous datasets are significant, this approach holds the key to unlocking a deeper, more predictive understanding of deuterated compounds, ultimately leading to the development of more precisely targeted and personalized therapies. unimi.it

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of rac-Fesoterodine-d14 Fumarate in experimental settings?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific detection to distinguish rac-Fesoterodine-d14 from non-deuterated analogs. Optimize mobile phase gradients (e.g., acetonitrile/ammonium formate buffers) and column selection (C18 or HILIC columns) to resolve isotopic peaks . Validate purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium integration ratios in the 1H^1H-NMR spectrum to confirm isotopic enrichment .

Q. What safety protocols should be prioritized when handling rac-Fesoterodine-d14 Fumarate in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation of dust or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use NIOSH-approved respirators with particulate filters .
  • Waste Disposal : Classify waste under water hazard class 1 (slightly hazardous) and dispose via certified chemical waste facilities to prevent groundwater contamination .

Q. How does the deuterium labeling in rac-Fesoterodine-d14 Fumarate influence its pharmacokinetic studies?

  • Methodological Answer : The deuterium isotope effect reduces metabolic degradation rates, enabling precise tracking of metabolite formation (e.g., 5-hydroxymethyl tolterodine-d14) in vivo. Design studies using stable isotope dilution assays (SIDAs) to quantify parent and metabolite ratios in plasma or urine matrices .

Advanced Research Questions

Q. How can researchers resolve enantiomeric discrepancies in rac-Fesoterodine-d14 Fumarate during chiral separation experiments?

  • Methodological Answer : Employ chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) with polar organic mobile phases (e.g., methanol/ethanol with 0.1% diethylamine). Monitor separation efficiency via circular dichroism (CD) or polarimetry to validate enantiomeric excess (ee) values .

Q. What experimental design considerations are critical for assessing rac-Fesoterodine-d14 Fumarate’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl) , alkaline (0.1M NaOH) , and oxidative (3% H2_2O2_2) conditions at 40–60°C. Use high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., fumaric acid adducts) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life predictions from accelerated stability data .

Q. How can contradictions in receptor-binding assay data for rac-Fesoterodine-d14 Fumarate be addressed?

  • Methodological Answer :

  • Control Experiments : Include non-deuterated Fesoterodine and reference antagonists (e.g., Tiotropium Bromide) to validate assay specificity for muscarinic acetylcholine receptors (mAChRs) .
  • Data Normalization : Use radioligand displacement curves (e.g., 3H^3H-N-methylscopolamine binding) with Hill coefficients to account for non-specific binding .

Q. What strategies ensure reproducibility in quantifying rac-Fesoterodine-d14 Fumarate’s environmental impact during ecotoxicological studies?

  • Methodological Answer :

  • Sample Preparation : Extract water or soil samples using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB). Validate recovery rates with deuterated internal standards .
  • Ecotoxicity Testing : Follow OECD Test Guidelines 201/202 for algae/daphnia acute toxicity, correlating LC50_{50} values with logP and bioaccumulation potential .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate isotopic interference in rac-Fesoterodine-d14 Fumarate assays?

  • Methodological Answer : Perform matrix-effect studies using post-column infusion to quantify ion suppression/enhancement. Apply Mandel’s fitting test to confirm linearity (R2>0.99R^2 > 0.99) and precision (%RSD < 15%) across calibration ranges .

Q. What frameworks are recommended for integrating rac-Fesoterodine-d14 Fumarate data into computational pharmacokinetic models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus™) with input parameters from in vitro permeability (Caco-2 assays) and metabolic stability (human liver microsomes) data. Validate models against clinical deuterium tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.